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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496

Introduction: (S)-(Tetrahydrofuran-3-yl)methanol is a chiral building block of significant
interest in pharmaceutical and agrochemical synthesis. Its stereochemistry is crucial for the
biological activity of target molecules. Accurate spectroscopic characterization is essential for
confirming its identity, purity, and structure. This guide provides a detailed overview of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

While a complete, verified dataset for (S)-(Tetrahydrofuran-3-yl)methanol is not readily
available in public spectral databases, the following tables outline the predicted spectral
characteristics based on its chemical structure and data from analogous compounds such as
tetrahydrofuran and other substituted alcohols. These tables serve as a reference for
researchers acquiring and interpreting new experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Predicted Data

Solvent: CDCIs, Reference: TMS (0.00 ppm)
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. . Coupling

Chemical Shift o . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

~3.7-3.9 m 3H - H-2, H-5a
~35-36 m 3H - H-5b, -CH20H
~24-26 m 1H - H-3
~19-21 m 1H - H-4a
~17-1.9 m 1H - H-4b
Variable (Broad) S 1H - -OH

13C NMR (Carbon NMR) Predicted Data

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Chemical Shift (6) ppm

Assignment

~68-70 C-2
~ 66 - 68 C-5
~ 64 - 66 -CH20H
~ 42 -45 C-3
~30-33 C-4
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm—?) Intensity Assignment
3600 - 3200 Strong, Broad O-H Stretch (Alcohol)
2960 - 2850 Strong C-H Stretch (Aliphatic)
1100 - 1000 Strong C-0O Stretch (Ether & Alcohol)
1470 - 1440 Medium C-H Bend (CH-2)
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Impact - El)
m/z Ratio Predicted Identity Notes
102 [M]* Molecular lon
101 [M-H]* Loss of a hydrogen radical
85 [M-OH]* Loss of hydroxyl radical
= [M-CH20H]* Loss of hydroxymethyl radical
(alpha-cleavage)
43 [(CaHA]* of [CaHsO]* Common fragment in aliphatic

ethers/alcohols

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample
such as (S)-(Tetrahydrofuran-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:
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o Dissolve 5-25 mg of (S)-(Tetrahydrofuran-3-yl)methanol in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.
o Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.

o The final liquid height in the tube should be approximately 4-5 cm, ensuring it covers the
detection region of the NMR probe.[1]

o Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

o Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it
into a spinner turbine.[2]

o Adjust the depth of the tube in the spinner using a depth gauge to match the
spectrometer's requirements.

o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a greater number of scans will be required due to the low natural abundance
of the 13C isotope. A standard proton-decoupled pulse sequence is typically used.

o Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase
correction, and baseline correction.

o Reference the spectrum using the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C) or an internal standard like Tetramethylsilane (TMS).[3]
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Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy Protocol

e Sample Preparation:

o No specific sample preparation is required for a liquid sample. Ensure the sample is free
from solid impurities.

e Instrument Setup and Data Acquisition:

o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[4] Clean with a suitable solvent
like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove interference from atmospheric CO2 and water vapor.

o Place a single drop of (S)-(Tetrahydrofuran-3-yl)methanol directly onto the center of the
ATR crystal, ensuring it completely covers the crystal surface.[5][6]

o If using a pressure clamp, apply gentle pressure to ensure good contact, although this is
often unnecessary for liquids.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1,

[¢]

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened tissue.

Electron Impact - Mass Spectrometry (EI-MS) Protocol

o Sample Introduction:

o For a volatile liquid like (S)-(Tetrahydrofuran-3-yl)methanol, direct injection via a heated
probe or coupling with a Gas Chromatography (GC) system is common.

o Direct Infusion: A microliter amount of the sample, optionally diluted in a volatile solvent
(e.g., methanol or dichloromethane), is drawn into a syringe and injected into the
instrument's probe, which then heats the sample to induce vaporization into the ion

source.
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o GC-MS: The sample is injected into the GC, where it is vaporized and separated from any
impurities on a capillary column before entering the MS ion source.

 lonization and Analysis:
o The vaporized sample molecules enter the ion source, which is under a high vacuum.

o The molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[7]
This causes the ejection of an electron from the molecule, forming a positively charged
radical cation (the molecular ion).[7][8]

o Excess energy from the electron impact causes the molecular ion to fragment into smaller,
characteristic ions and neutral species.[9]

o The positively charged ions (molecular ion and fragments) are accelerated out of the ion
source and into the mass analyzer (e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion at a specific m/z, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of
a pure chemical substance like (S)-(Tetrahydrofuran-3-yl)methanol using the spectroscopic
methods described.
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Caption: Workflow for the structural elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (S)-(Tetrahydrofuran-
3-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598496#s-tetrahydrofuran-3-yl-methanol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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